H-DL-Tyr-DL-xiIle-DL-Tyr-Gly-DL-Ser-DL-Phe-DL-Lys-OH
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Overview
Description
The compound H-DL-Tyr-DL-xiIle-DL-Tyr-Gly-DL-Ser-DL-Phe-DL-Lys-OH is a synthetic peptide composed of a sequence of amino acids Each amino acid in the sequence is in its DL form, indicating that it contains both D- and L- enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Tyr-DL-xiIle-DL-Tyr-Gly-DL-Ser-DL-Phe-DL-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (DL-Tyr) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (DL-xiIle) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and high-throughput purification techniques.
Chemical Reactions Analysis
Types of Reactions
H-DL-Tyr-DL-xiIle-DL-Tyr-Gly-DL-Ser-DL-Phe-DL-Lys-OH: can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group in tyrosine can be oxidized to form quinones.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or periodate under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for amine coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine cross-links.
Scientific Research Applications
H-DL-Tyr-DL-xiIle-DL-Tyr-Gly-DL-Ser-DL-Phe-DL-Lys-OH: has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of H-DL-Tyr-DL-xiIle-DL-Tyr-Gly-DL-Ser-DL-Phe-DL-Lys-OH depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common pathways include signal transduction cascades and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- H-DL-Tyr-DL-Ala-DL-Glu-Gly-DL-xiThr-DL-Phe-DL-xiIle-DL-Ser-DL-Asp-OH
- H-DL-Tyr-DL-Ala-DL-Asp-DL-Ala-DL-xiIle-DL-Phe-DL-xiThr-DL-Asn-DL-Ser-OH
Uniqueness
H-DL-Tyr-DL-xiIle-DL-Tyr-Gly-DL-Ser-DL-Phe-DL-Lys-OH: is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of tyrosine, isoleucine, glycine, serine, phenylalanine, and lysine in the DL form allows for unique interactions and functionalities not found in other peptides.
Properties
IUPAC Name |
6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H60N8O11/c1-3-26(2)38(52-39(57)32(46)21-28-12-16-30(54)17-13-28)43(61)51-34(23-29-14-18-31(55)19-15-29)40(58)47-24-37(56)48-36(25-53)42(60)50-35(22-27-9-5-4-6-10-27)41(59)49-33(44(62)63)11-7-8-20-45/h4-6,9-10,12-19,26,32-36,38,53-55H,3,7-8,11,20-25,45-46H2,1-2H3,(H,47,58)(H,48,56)(H,49,59)(H,50,60)(H,51,61)(H,52,57)(H,62,63) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMNLTJCSXEGRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H60N8O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
877.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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